1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
Description
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at position 1 with a 3-isopropylphenyl group and at position 3 with a propanoyl (propionyl) moiety. The isopropyl group introduces steric bulk and hydrophobicity, while the propanoyl side chain may influence electronic properties and hydrogen-bonding capacity. This compound’s structural motifs are common in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic and carbonyl interactions .
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-propanoyl-1-(3-propan-2-ylphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-4-16(19)15-9-6-10-18(17(15)20)14-8-5-7-13(11-14)12(2)3/h5,7-8,11-12,15H,4,6,9-10H2,1-3H3 |
InChI Key |
DOXUMFCAZJQEPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride in the presence of a base like pyridine.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with a propan-2-yl group through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or a catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
*Estimated using fragment-based methods.
Discussion of Key Findings
- Electronic Effects: The propanoyl group’s electron-withdrawing nature may stabilize the piperidinone ring’s conformation, contrasting with chalcones’ conjugated systems that facilitate redox activity .
- Biological Relevance: Piperidinone derivatives are understudied compared to piperazinones, which are prevalent in CNS drugs. The target compound’s lack of a second nitrogen may reduce off-target receptor interactions .
Biological Activity
1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is a synthetic organic compound notable for its unique structural features, which include a piperidine ring, a propanoyl group, and a propan-2-yl-substituted phenyl group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, affecting various cellular processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Initial findings suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression. Further research is required to confirm these effects and identify the specific cancer types that may be targeted .
Case Studies
A series of case studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Wound Healing : A study on similar piperidine derivatives demonstrated significant enhancement in wound healing rates in animal models. The treatment resulted in increased collagen deposition and reduced inflammation, indicating a possible pathway for therapeutic use in dermatological applications .
- NLRP3 Inhibition : Related compounds have shown promise as NLRP3 inflammasome inhibitors, which play a critical role in inflammatory responses. This suggests that this compound may exhibit anti-inflammatory properties through similar mechanisms .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
